molecular formula C5H7N3O B12388214 5-Methylcytosine-d4

5-Methylcytosine-d4

Cat. No.: B12388214
M. Wt: 129.15 g/mol
InChI Key: LRSASMSXMSNRBT-MZCSYVLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylcytosine-d4 is a deuterated form of 5-methylcytosine, a methylated derivative of the DNA base cytosine. This compound is used extensively in epigenetic studies to understand DNA methylation patterns and their implications in gene expression and regulation. The deuterium atoms in this compound make it particularly useful in mass spectrometry and other analytical techniques due to its distinct isotopic signature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylcytosine-d4 typically involves the methylation of cytosine followed by the introduction of deuterium atoms. One common method is the methylation of cytosine using methyl iodide in the presence of a base, followed by deuterium exchange reactions to replace hydrogen atoms with deuterium. The reaction conditions often include:

    Solvent: Dimethyl sulfoxide (DMSO) or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to 50°C

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:

    Batch reactors: for controlled reaction conditions

    Purification steps: such as recrystallization and chromatography to ensure high purity

    Quality control: measures including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the isotopic composition and structure

Chemical Reactions Analysis

Types of Reactions

5-Methylcytosine-d4 undergoes several types of chemical reactions, including:

    Oxidation: Conversion to 5-hydroxymethylcytosine-d4 using oxidizing agents like potassium permanganate

    Reduction: Reduction back to cytosine-d4 using reducing agents such as sodium borohydride

    Substitution: Halogenation reactions where the methyl group can be substituted with halogens using reagents like bromine or chlorine

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Halogenating Agents: Bromine, chlorine

Major Products

    5-Hydroxymethylcytosine-d4: Formed through oxidation

    Cytosine-d4: Formed through reduction

    Halogenated derivatives: Formed through substitution reactions

Scientific Research Applications

5-Methylcytosine-d4 is widely used in scientific research, particularly in the fields of:

    Epigenetics: Studying DNA methylation patterns and their role in gene regulation, genomic imprinting, and X-chromosome inactivation

    Cancer Research: Investigating the role of DNA methylation in tumorigenesis and the development of epigenetic therapies

    Analytical Chemistry: Serving as an internal standard in mass spectrometry for the quantification of methylated cytosine derivatives

    Biology and Medicine: Understanding the mechanisms of DNA methylation in various biological processes and diseases

Mechanism of Action

5-Methylcytosine-d4 exerts its effects through the methylation of cytosine residues in DNA. This methylation is catalyzed by DNA methyltransferases (DNMTs) and plays a crucial role in regulating gene expression. The methyl group added to the fifth carbon of cytosine can inhibit the binding of transcription factors, leading to gene silencing. Additionally, the presence of this compound can affect the chromatin structure and DNA-protein interactions, further influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxymethylcytosine (5hmC): An oxidized derivative of 5-methylcytosine involved in DNA demethylation processes

    5-Formylcytosine (5fC): Another oxidized form of 5-methylcytosine, playing a role in active DNA demethylation

    5-Carboxylcytosine (5caC): A further oxidized derivative involved in DNA repair and demethylation pathways

Uniqueness

5-Methylcytosine-d4 is unique due to its deuterium atoms, which provide a distinct isotopic signature useful in analytical techniques. This makes it particularly valuable in mass spectrometry for accurate quantification and analysis of methylated cytosine derivatives. Additionally, its role in epigenetic studies highlights its importance in understanding gene regulation and the development of epigenetic therapies.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

129.15 g/mol

IUPAC Name

6-amino-4-deuterio-5-(trideuteriomethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D

InChI Key

LRSASMSXMSNRBT-MZCSYVLQSA-N

Isomeric SMILES

[2H]C1=NC(=O)NC(=C1C([2H])([2H])[2H])N

Canonical SMILES

CC1=C(NC(=O)N=C1)N

Origin of Product

United States

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